Cis‑to‑Trans Amide Isomerization Rate: 3,3‑Dimethylproline Amide vs. Unsubstituted Proline Amide
In the model system N‑acetyl‑proline N′‑methylamide (Ac‑Pro‑NHMe) studied in water at 25 °C by NMR magnetization transfer, the 3,3‑dimethyl analogue (compound 4) exhibited a cis‑to‑trans isomerization rate constant (kct) approximately 7‑fold slower than that of the unsubstituted parent compound (1). This effect was far larger than that of 4‑hydroxy substitution alone and was attributed to steric restriction of the ψ dihedral angle by the axial 3‑methyl group, which also prevents γ‑turn formation as confirmed by FT‑IR and X‑ray crystallography [1].
| Evidence Dimension | Cis‑to‑trans amide isomerization rate (kct) in water |
|---|---|
| Target Compound Data | N‑acetyl‑3,3‑dimethylproline N′‑methylamide (4): kct ≈ 0.0014 s⁻¹ (extrapolated from ~7‑fold reduction) |
| Comparator Or Baseline | N‑acetyl‑proline N′‑methylamide (1): kct ≈ 0.010 s⁻¹ |
| Quantified Difference | Approximately 7‑fold slower cis‑to‑trans isomerization for the 3,3‑dimethyl analogue |
| Conditions | H₂O/D₂O, 25 °C; NMR magnetization transfer experiment; compounds 1–6 studied in parallel |
Why This Matters
A 7‑fold reduction in isomerization rate means that peptides containing 3,3‑dimethylproline will undergo conformational exchange on a timescale that is experimentally distinguishable from unsubstituted proline, enabling kinetic trapping of folding intermediates and tuning of receptor‑binding kinetics.
- [1] Beausoleil, E.; Sharma, R. K.; Michnick, S. W.; Lubell, W. D. Alkyl 3-Position Substituents Retard the Isomerization of Prolyl and Hydroxyprolyl Amides in Water. J. Org. Chem. 1998, 63 (19), 6572–6578. View Source
